1-Benzhydryl-3-(methoxymethylene)azetidine

Description

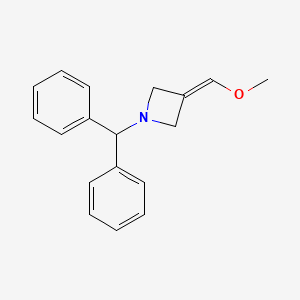

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-(methoxymethylidene)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-20-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDLMLXAYRDTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619544 | |

| Record name | 1-(Diphenylmethyl)-3-(methoxymethylidene)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676125-58-9 | |

| Record name | 1-(Diphenylmethyl)-3-(methoxymethylidene)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzhydryl 3 Methoxymethylene Azetidine

Precursor Synthesis of 1-Benzhydrylazetidin-3-one (B119530) as a Key Intermediate

Routes to 1-Benzhydrylazetidin-3-ol (B14779)

The formation of the 1-benzhydrylazetidin-3-ol intermediate can be approached through several synthetic strategies, primarily centered on either reductive amination or ring-closing reactions.

While not the most common method for this specific molecule, reductive amination represents a valid theoretical approach for the formation of substituted azetidines. This would conceptually involve the reaction of a suitable amino alcohol with a benzhydryl-containing carbonyl compound, followed by reduction.

A more prevalent and well-documented method for synthesizing 1-benzhydrylazetidin-3-ol involves the reaction of benzhydrylamine with epichlorohydrin (B41342). researchgate.netfigshare.com This process can be optimized to be a high-yielding, one-pot synthesis suitable for large-scale production. researchgate.netfigshare.com

The reaction proceeds by the initial nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine (B1206935) ring. This method has been shown to produce 1-benzhydrylazetidin-3-ol with high purity (99.3%) and in good yield (80%) without the need for chromatographic purification. researchgate.netfigshare.com Key to the success of this large-scale synthesis is the minimization of impurities. researchgate.netfigshare.com

A specific patented procedure details the reaction of benzhydrylamine with epichlorohydrin in a solvent such as methanol (B129727) at a controlled temperature of 20-25°C. google.com The molar ratio of benzhydrylamine to epichlorohydrin is typically around 1:1.3. google.com The reaction mixture is stirred for an extended period, often around 48 hours, to ensure complete conversion to the intermediate, which then cyclizes. google.com High temperatures, in some variations reaching up to 230°C in a microreactor, can be employed to facilitate the final ring-closure.

Table 1: Optimized Conditions for 1-Benzhydrylazetidin-3-ol Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Benzhydrylamine, Epichlorohydrin | researchgate.netgoogle.com |

| Molar Ratio (Amine:Epichlorohydrin) | 1:1.3 | google.com |

| Solvent | Methanol or Ethanol | google.com |

| Temperature | 20-25°C (initial), up to 230°C (cyclization) | google.com |

| Reaction Time | ~48 hours | google.com |

| Yield | 75.10% - 80% | researchgate.netfigshare.comgoogle.com |

Oxidation Protocols for 1-Benzhydrylazetidin-3-one Generation

Once 1-benzhydrylazetidin-3-ol is obtained, the next crucial step is its oxidation to the ketone, 1-benzhydrylazetidin-3-one. nrochemistry.com This transformation is a standard procedure in organic synthesis, and several oxidizing agents can be employed.

A common and effective method is the Swern oxidation. chemicalbook.com This procedure involves the use of oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures (-78°C), followed by the addition of a hindered base such as triethylamine. chemicalbook.com This method is known for its mild conditions and high efficiency, providing the desired ketone in excellent yields, often around 96%. chemicalbook.com

Another reported method utilizes a pyridine (B92270) sulfur trioxide complex in dimethylformamide (DMF) with triethylamine. The reaction is stirred at 50°C for a short period to achieve the oxidation. chemicalbook.com

Table 2: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (B109758) | -78°C | 96% | chemicalbook.com |

Installation of the Methoxymethylene Moiety

With the key intermediate, 1-benzhydrylazetidin-3-one, in hand, the final step is the introduction of the methoxymethylene group. This is typically accomplished through olefination reactions, with the Wittig and Horner-Wadsworth-Emmons reactions being the most prominent methods.

Wittig or Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction involves the use of a phosphorus ylide, specifically a methoxymethylidene triphenylphosphorane, to convert the ketone into the desired alkene. organic-chemistry.orgjk-sci.commasterorganicchemistry.com The ylide is typically generated in situ by treating methoxymethyltriphenylphosphonium chloride with a strong base. This nucleophilic ylide then attacks the carbonyl carbon of 1-benzhydrylazetidin-3-one, leading to the formation of an oxaphosphetane intermediate which subsequently collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.org

A closely related and often preferred alternative is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnumberanalytics.com This method utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org The phosphonate reagent, such as diethyl (methoxymethyl)phosphonate, is deprotonated with a base like sodium hydride to generate the reactive carbanion. This anion then reacts with 1-benzhydrylazetidin-3-one to yield 1-benzhydryl-3-(methoxymethylene)azetidine. A significant advantage of the HWE reaction is the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.org

The choice between the Wittig and HWE reaction can depend on the desired stereochemical outcome and the scale of the reaction, with the HWE often being favored for its operational simplicity and stereocontrol. wikipedia.orgorganic-chemistry.org

Stereoselective Approaches to the Exocyclic Double Bond Configuration

The stereoselective formation of an exocyclic double bond, such as the methoxymethylene group in 1-Benzhydryl-3-(methoxymethylene)azetidine, is a critical step that dictates the geometry of the final molecule. A primary method for introducing such a feature is the Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of a phosphonate ester with a ketone. nih.gov This reaction is a reliable and common synthetic method for creating substituted alkenes from ketones and aldehydes. nih.gov

In the context of azetidine synthesis, this approach can be applied to an azetidin-3-one (B1332698) precursor. For instance, the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate has been achieved from (N-Boc)azetidin-3-one using the HWE reaction. nih.gov This demonstrates the viability of forming an exocyclic C=C bond at the C3 position of the azetidine ring. The stereoselectivity of the HWE reaction (favoring the E- or Z-isomer) can often be controlled by the choice of phosphonate reagent, base, and reaction conditions.

Following the creation of the exocyclic double bond, further reactions such as aza-Michael additions can be employed to introduce additional functional groups. nih.gov For example, methyl (N-Boc-azetidine-3-ylidene)acetate has been shown to react with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov This two-step sequence—HWE reaction followed by conjugate addition—highlights a powerful strategy for accessing densely functionalized azetidine derivatives.

Novel Catalytic Strategies in Azetidine Ring Construction and Functionalization

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for constructing and modifying heterocyclic systems like azetidines. These strategies offer advantages in efficiency, selectivity, and functional group tolerance over classical methods.

Lewis Acid Catalysis for Azetidine Synthesis and Transformations

Lewis acids are instrumental in catalyzing a variety of transformations for azetidine synthesis and functionalization. diva-portal.org They can activate substrates, promoting cyclization or ring-opening reactions that would otherwise be sluggish. A significant challenge in these reactions is that the basicity of amine nucleophiles can quench the Lewis acid catalyst. nih.gov However, certain catalysts, particularly lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)₃), have proven effective. nih.gov

For instance, La(OTf)₃ has been successfully used to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.gov This reaction proceeds by activating the epoxide, allowing for a 4-exo-tet cyclization that is tolerant of various acid-sensitive and Lewis basic functional groups. nih.gov

Lewis acids also mediate the nucleophilic ring-opening of azetidines. The ring-opening of 1-benzhydrylazetidin-3-ol with phenolic oxygen nucleophiles has been reported, providing a formal synthesis of the β-adrenergic blocking agent, Carvedilol. researchgate.net This demonstrates the utility of Lewis acids in transforming pre-formed azetidine rings, a key step in diversification. The choice of Lewis acid is often critical and requires optimization for each specific substrate and transformation. diva-portal.org

| Reaction Type | Catalyst | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Intramolecular Aminolysis | La(OTf)₃ | cis-3,4-Epoxy amine | Substituted Azetidine | High yields and tolerance for sensitive functional groups. | nih.gov |

| Aza-Diels-Alder | Various (e.g., AlCl₃, TiCl₄) | 2H-Azirine and Diene | Cycloadduct | Catalyzes cycloaddition to form nitrogen-containing polycycles. | diva-portal.org |

| Nucleophilic Ring-Opening | Lewis Acid | 1-Benzhydrylazetidin-3-ol and Phenol | 1,3-Amino ether | Enables formal synthesis of pharmacologically active molecules. | researchgate.net |

Transition Metal-Catalyzed Azetidine Formation and Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-C and C-heteroatom bond formation. chemie-brunschwig.chnih.gov These methods have been extensively applied to the synthesis and functionalization of azetidines.

Palladium-catalyzed reactions are particularly prominent. For example, a directed C(sp³)–H arylation of azetidines at the C3 position has been developed, offering a stereospecific route to valuable building blocks. acs.org The Suzuki-Miyaura cross-coupling, a Pd-catalyzed reaction between organoboron compounds and organic halides, has been used to prepare 3-arylazetidines from 3-iodoazetidine (B8093280) under mild conditions. organic-chemistry.org

Copper catalysis is also widely employed. A copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides provides a pathway to functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions. organic-chemistry.org More recently, an enantioselective copper-catalyzed boryl allylation of azetines was developed to synthesize 2,3-disubstituted azetidines with high stereocontrol. acs.org

Other metals like iron and gold also play a role. Iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has been shown to be effective for a variety of aryl, heteroaryl, vinyl, and alkyl groups. rsc.org Gold-catalyzed intermolecular oxidation of alkynes provides a flexible and stereoselective route to chiral azetidin-3-ones, which are versatile precursors for further functionalization. nih.gov

Photocatalytic Approaches to Azetidine Systems

Photocatalysis has emerged as a powerful strategy for accessing strained ring systems like azetidines under mild conditions. chemrxiv.org These reactions often utilize visible light to generate reactive intermediates. springernature.comnih.govchemrxiv.org

A prominent photocatalytic method for azetidine synthesis is the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene. nih.govchemrxiv.orgrsc.org While direct photochemical excitation can be challenging, the use of a photocatalyst enables the reaction via an energy transfer mechanism. nih.govchemrxiv.org For example, an iridium photocatalyst can be excited by visible light and then transfer its energy to an alkene, which in its triplet state undergoes cycloaddition with an oxime to form a highly functionalized azetidine. springernature.comnih.gov Gold complexes have also been used as photocatalysts for this transformation. acs.org

Radical-based approaches enabled by photocatalysis offer another route. A recently developed method transforms readily available azabicyclo[1.1.0]butanes (ABBs) into densely functionalized azetidines through a radical strain-release (RSR) process. chemrxiv.orgunipd.it This strategy involves a photosensitizer that promotes the homolytic cleavage of sulfonylimine precursors, generating radical intermediates that react with the strained ABB scaffold. chemrxiv.org

| Reaction | Catalyst Type | Key Features | Reference |

|---|---|---|---|

| Aza Paternò-Büchi ([2+2] Cycloaddition) | Iridium or Gold Photocatalyst | Visible-light mediated, energy transfer mechanism, mild conditions, high functional group tolerance. | springernature.comnih.govchemrxiv.orgacs.org |

| Radical Strain-Release (RSR) | Organic Photosensitizer | Uses azabicyclo[1.1.0]butanes (ABBs), allows for double functionalization of the azetidine core. | chemrxiv.orgunipd.it |

| Dearomative [4+2] and [2+2] Cycloaddition | Photosensitizer (Energy Transfer) | Divergent reactivity of N-sulfonylimines to form either polycyclic scaffolds or azetidines. | nih.gov |

Intramolecular Cyclization and Cycloaddition Reactions in Azetidine Synthesis

Intramolecular reactions are highly effective for forming cyclic structures, including the four-membered azetidine ring. These reactions benefit from favorable entropic factors.

Intramolecular nucleophilic substitution remains a predominant approach to access substituted azetidines. acs.org This typically involves the cyclization of a γ-amino alcohol, γ-amino halide, or a related derivative where the nitrogen atom displaces a leaving group to form the four-membered ring. acs.orgstudyx.ai For example, base-mediated intramolecular cyclization from complex starting materials can afford azetidine-2-carbonitriles. acs.org Similarly, the intramolecular amination of organoboronates has been shown to provide access to azetidines. organic-chemistry.org

Superbase-induced diastereoselective transformations of oxiranes containing benzylamino groups have been developed to provide trans-1,2,3-trisubstituted azetidines in good yields. researchgate.net The intramolecular ring-opening of 2,3-epoxyamines, controlled by magnesium bromide, also affords 3-hydroxyazetidines stereoselectively. researchgate.net These methods highlight how intramolecular cyclization of carefully designed precursors can lead to complex and stereochemically defined azetidine products.

[2+2] Cycloaddition Reactions for Azetidine Core Formation

[2+2] cycloaddition reactions are among the most direct and atom-economical methods for constructing the azetidine core. researchgate.net These reactions involve the combination of two unsaturated molecules (or parts of the same molecule) to form the four-membered ring. mdpi.com

The Staudinger synthesis, the cycloaddition of a ketene (B1206846) and an imine, is a classic and general method for preparing 2-azetidinones (β-lactams), which can subsequently be reduced to azetidines. mdpi.com This reaction typically proceeds through a two-step mechanism involving a zwitterionic intermediate. mdpi.com The stereoselectivity of the Staudinger reaction can be complex but often allows for the synthesis of specific diastereomers. mdpi.com

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, directly yields the azetidine ring. rsc.orgresearchgate.net This method has seen a resurgence with the development of visible-light photocatalysis, which overcomes many of the limitations associated with direct UV irradiation of the substrates. nih.govchemrxiv.org These photocatalytic variants allow for the reaction of a wide range of alkenes with imine derivatives like oximes, providing access to highly functionalized azetidines under mild conditions. springernature.comnih.gov Both intermolecular and intramolecular versions of this reaction are well-established. nih.govrsc.org

Intramolecular Aminolysis of Epoxy Amine Precursors

The construction of the azetidine ring is a critical step in the synthesis of 1-Benzhydryl-3-(methoxymethylene)azetidine. A prominent and effective method for this is the intramolecular aminolysis of an appropriate epoxy amine precursor. This strategy typically involves a 4-exo-tet cyclization, where the nitrogen atom of the amine attacks the electrophilic carbon of the epoxide ring.

A common route to the necessary precursor, 1-(benzhydrylamino)-3-chloropropan-2-ol, involves the reaction of benzhydrylamine with epichlorohydrin. wikipedia.orgwikipedia.org This intermediate can then undergo base-mediated cyclization to form 1-benzhydryl-3-hydroxyazetidine, the direct precursor to the target molecule after further functionalization. An improved, one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol has been developed, which minimizes impurities and achieves a high yield of 80% without the need for chromatography. wikipedia.org

Recent advancements have demonstrated the utility of Lewis acid catalysis to facilitate the intramolecular aminolysis of epoxy amines, leading to the formation of azetidines in high yields. organic-chemistry.org Specifically, the use of Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines. organic-chemistry.orgnumberanalytics.com This reaction proceeds smoothly even in the presence of acid-sensitive functional groups. organic-chemistry.org The general reaction involves treating the cis-3,4-epoxy amine with a catalytic amount of La(OTf)₃ in a suitable solvent, such as 1,2-dichloroethane (B1671644) ((CH₂Cl)₂), under reflux conditions. organic-chemistry.orgnumberanalytics.com The intramolecular SN2 reaction, where a nitrogen atom attacks a carbon atom with a leaving group like a mesylate or a halogen, is a frequently used method for forming azetidine rings. organic-chemistry.org The intramolecular aminolysis of 3,4-epoxy amines presents a valuable alternative for constructing the azetidine ring. organic-chemistry.org

The likely precursor for the synthesis of 1-Benzhydryl-3-(methoxymethylene)azetidine via this method would be an N-benzhydryl substituted epoxy amine. The cyclization of this precursor would yield 1-benzhydryl-3-hydroxyazetidine, which can then be converted to the target compound.

A plausible synthetic sequence would first involve the synthesis of 1-benzhydryl-3-hydroxyazetidine, for which several methods have been reported. One such method involves the reaction of benzhydrylamine with epichlorohydrin. numberanalytics.commasterorganicchemistry.com The resulting amino alcohol can then be cyclized to the azetidinol. The subsequent step would be the oxidation of the hydroxyl group to a ketone, yielding 1-benzhydryl-3-azetidinone. ambeed.com Finally, a Wittig-type reaction with a suitable reagent, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, would convert the ketone to the desired exocyclic enol ether, 1-Benzhydryl-3-(methoxymethylene)azetidine. wikipedia.orgmcmaster.ca

Optimization of Reaction Conditions and Process Development for Azetidine Synthesis

The optimization of reaction conditions is paramount for developing efficient, scalable, and cost-effective synthetic processes for azetidine derivatives. Process development focuses on maximizing yield and purity while minimizing reaction times, energy consumption, and the formation of impurities.

For the synthesis of 1-benzhydryl-3-hydroxyazetidine, a key intermediate, significant process improvements have been reported. A one-pot synthesis from benzhydrylamine and epichlorohydrin has been developed that is high-yielding (80%) and avoids chromatographic purification, making it suitable for large-scale production. wikipedia.org Another patented process describes the reaction of benzhydrylamine with epichlorohydrin in an organic solvent, followed by reaction in a microreactor to afford 1-benzhydryl-3-hydroxyazetidine hydrochloride with high purity (99.5-99.8%) and good yields (65-77%). numberanalytics.com This method highlights the use of modern process technology to enhance reaction efficiency and control.

In the context of the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, a systematic optimization of reaction conditions has been performed. organic-chemistry.orgnumberanalytics.com Key parameters that were investigated include the choice of catalyst, solvent, and temperature. The study found that La(OTf)₃ was the most effective catalyst among various Lewis acids, and 1,2-dichloroethane was the optimal solvent. The reaction proceeds efficiently at reflux temperature. organic-chemistry.orgnumberanalytics.com

The table below summarizes the optimization of catalyst and solvent for the intramolecular aminolysis of a model cis-3,4-epoxy amine.

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | La(OTf)₃ (5) | (CH₂Cl)₂ | 1 | 96 |

| 2 | Sc(OTf)₃ (5) | (CH₂Cl)₂ | 1 | 94 |

| 3 | Yb(OTf)₃ (5) | (CH₂Cl)₂ | 1 | 91 |

| 4 | La(OTf)₃ (5) | Toluene | 6 | 71 |

| 5 | La(OTf)₃ (5) | CH₃CN | 6 | 65 |

| 6 | La(OTf)₃ (5) | THF | 24 | <10 |

Data sourced from a study on La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. organic-chemistry.orgnumberanalytics.com

The optimization data clearly indicates that La(OTf)₃ in (CH₂Cl)₂ provides the highest yield in the shortest time. Such systematic studies are crucial for developing robust and efficient processes for the synthesis of functionalized azetidines.

Further process development could involve exploring alternative olefination reagents to the Wittig reagent for the conversion of 1-benzhydryl-3-azetidinone to the final product. For instance, the Tebbe reagent is known to be effective for the methylenation of sterically hindered carbonyls and can convert esters and amides to enol ethers and enamines, respectively. wikipedia.org

Chemical Transformations and Reactivity of 1 Benzhydryl 3 Methoxymethylene Azetidine

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its chemical reactivity, making the ring susceptible to cleavage under various conditions. rsc.org While more stable and easier to handle than the corresponding three-membered aziridines, azetidines readily undergo reactions that relieve this strain, leading to the formation of more stable, acyclic products. rsc.org The reactivity of the azetidine ring in 1-benzhydryl-3-(methoxymethylene)azetidine is a focal point of its chemical profile.

Nucleophilic Ring-Opening Reactions of the Azetidine Core

The polarized carbon-nitrogen bonds in the azetidine ring are susceptible to attack by nucleophiles, leading to ring cleavage. This process is often facilitated by activation of the ring, for instance, through protonation or Lewis acid coordination to the nitrogen atom, which increases the electrophilicity of the ring carbons.

In a study on the closely related compound, 1-benzhydrylazetidin-3-ol (B14779), Lewis acid-mediated nucleophilic ring-opening with aryl alcohols as nucleophiles was reported. This reaction proceeds via cleavage of a C-N bond of the azetidine ring. The regioselectivity of the ring-opening in substituted azetidinols can be influenced by the nature of the substituents on the ring. For instance, in related systems, the presence of a phenyl group at the C-2 position directs the nucleophilic attack to this carbon, leading to the cleavage of the N-C2 bond with inversion of configuration.

While specific studies on the nucleophilic ring-opening of 1-benzhydryl-3-(methoxymethylene)azetidine are not extensively documented in the reviewed literature, it is anticipated that it would undergo similar reactions. The presence of the exocyclic double bond and the methoxy (B1213986) group may influence the regioselectivity of the ring-opening compared to a simple azetidinol. The reaction would likely proceed via attack of a nucleophile at either C2 or C4, leading to the formation of a functionalized acyclic amine. The bulky N-benzhydryl group can also play a role in directing the approach of the nucleophile.

Electrophilic Activation and Subsequent Transformations

The nitrogen atom of the azetidine ring, being a Lewis base, can be activated by electrophiles. This activation enhances the ring's susceptibility to nucleophilic attack and can initiate a variety of transformations. Common electrophilic activation strategies include protonation with acids or reaction with alkylating or acylating agents. acs.org

Upon N-alkylation or N-acylation, a quaternary azetidinium salt is formed. acs.org The positive charge on the nitrogen atom significantly increases the ring strain and the electrophilicity of the ring carbons, making the ring highly prone to opening by even weak nucleophiles. acs.org For instance, heating an azetidinium chloride can lead to ring-opening via attack by the chloride ion. acs.org

In the context of 1-benzhydryl-3-(methoxymethylene)azetidine, electrophilic activation would likely be followed by a rapid ring-opening reaction. The specific outcome would depend on the nature of the electrophile and the nucleophile present in the reaction medium.

Reactivity at the Methoxymethylene Functionality

The methoxymethylene group introduces a second reactive site into the molecule. This enol ether functionality is characterized by an electron-rich exocyclic double bond, making it susceptible to electrophilic attack.

Electrophilic Additions to the Exocyclic Double Bond

The exocyclic double bond in 1-benzhydryl-3-(methoxymethylene)azetidine is expected to readily undergo electrophilic addition reactions. The electron-donating nature of the methoxy group and the nitrogen atom of the azetidine ring enhances the nucleophilicity of the double bond.

Typical electrophilic additions to enol ethers include reactions with halogens, pseudohalogens, and other electrophilic reagents. netlify.app For example, the addition of bromine would likely proceed via a bromonium ion intermediate, followed by the attack of a nucleophile to yield a di-substituted azetidine. The regioselectivity of the addition would be governed by the electronic and steric effects of the substituents.

Hydrolysis and Derivatization of the Enol Ether

Enol ethers are susceptible to hydrolysis under acidic conditions to yield the corresponding ketone or aldehyde and alcohol. In the case of 1-benzhydryl-3-(methoxymethylene)azetidine, acid-catalyzed hydrolysis would be expected to yield 1-benzhydrylazetidin-3-one (B119530) and methanol (B129727). This reaction proceeds via protonation of the double bond to form a stabilized oxocarbenium ion, which is then attacked by water.

The enol ether functionality can also be a versatile handle for further derivatization. For instance, silyl (B83357) enol ethers, which are related structures, are known to react with a variety of electrophiles. netlify.app While not a silyl enol ether, the methoxymethylene group can potentially undergo transetherification or other substitution reactions under appropriate conditions.

Further Functionalization via the Methoxy Group

The methoxy group itself can be a site for further functionalization, although it is generally less reactive than the double bond. Cleavage of the methyl ether could be achieved under harsh conditions using reagents like boron tribromide or hydroiodic acid to yield the corresponding enol or its tautomeric keto form. However, such conditions might also lead to the decomposition of the strained azetidine ring. More selective methods for O-demethylation might be required to preserve the core structure.

Transformations Involving the Benzhydryl Substituent

The benzhydryl group, while serving as a crucial protecting group for the nitrogen atom of the azetidine ring during synthesis, can be selectively removed or transformed to enable further functionalization of the heterocyclic core. The primary transformation of the benzhydryl substituent is its cleavage, a reaction commonly referred to as debenzhydrylation. This process is critical for accessing the N-unsubstituted azetidine or for the introduction of alternative N-substituents.

Several methods have been developed for the cleavage of N-benzhydryl groups in related heterocyclic systems, which are applicable to 1-Benzhydryl-3-(methoxymethylene)azetidine. These methods primarily involve oxidative cleavage and catalytic transfer hydrogenation.

Oxidative Cleavage:

One effective method for the removal of the N-benzhydryl group is through oxidation. A notable approach involves the use of ozone (O₃). msu.edu This method has been successfully applied to N-benzhydryl aziridine-2-carboxylates, demonstrating the selective oxidation of the benzhydryl group even in the presence of other potentially reactive functionalities like an aryl group. msu.edu The reaction proceeds by bubbling ozone through a solution of the N-benzhydryl azetidine at low temperatures, typically -78°C, in a non-reactive solvent such as methylene (B1212753) chloride. msu.edu Subsequent quenching with a reducing agent, for instance, sodium borohydride, yields the deprotected azetidine. msu.edu

Another oxidative method utilizes a combination of N-bromosuccinimide (NBS) and a catalytic amount of bromine under light irradiation. lookchem.comresearchgate.net This procedure has been effectively used for the deprotection of N-benzhydryl β-lactams (2-azetidinones). lookchem.comresearchgate.net The reaction is typically carried out in a biphasic system of dichloromethane (B109758) and water at ambient temperature. lookchem.com This method is valued for its mild conditions and high efficiency. lookchem.com

Catalytic Transfer Hydrogenation:

Catalytic transfer hydrogenation represents a milder, non-oxidative alternative for debenzhydrylation. This technique employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst. nih.gov Palladium-based catalysts, particularly Pearlman's catalyst (palladium hydroxide (B78521) on carbon), are highly effective for the cleavage of benzhydryl groups from amines. msu.edu The reaction is typically performed by heating the N-benzhydryl azetidine with the catalyst and a hydrogen donor. This method is advantageous due to its operational simplicity and the avoidance of harsh reagents.

The following table summarizes the plausible debenzhydrylation reactions applicable to 1-Benzhydryl-3-(methoxymethylene)azetidine based on literature precedents for related compounds.

| Reaction Type | Reagents and Conditions | Product(s) | Reference |

| Ozonolysis | 1. O₃, CH₂Cl₂, -78°C2. NaBH₄, MeOH | 3-(Methoxymethylene)azetidine, Benzophenone (B1666685) | msu.edu |

| Halogenation/Hydrolysis | NBS, Br₂ (cat.), CH₂Cl₂/H₂O, light, 20°C; then p-TsOH, acetone/H₂O | 3-(Methoxymethylene)azetidine, Benzophenone | lookchem.comresearchgate.net |

| Catalytic Transfer Hydrogenation | Pd(OH)₂/C, Isopropanol, Heat | 3-(Methoxymethylene)azetidine, Diphenylmethane | msu.edunih.gov |

Mechanistic Investigations of Reaction Pathways

The mechanisms of these transformations, while not explicitly studied for 1-Benzhydryl-3-(methoxymethylene)azetidine itself, can be inferred from detailed investigations of analogous systems.

Mechanism of Ozonolytic Cleavage:

The ozonolysis of N-benzhydryl amines is thought to proceed through the initial attack of ozone on the nitrogen atom, forming a zwitterionic amine-ozone adduct. msu.edu This intermediate can then ionize to form an iminium cation and a hydrozonide ion pair. msu.edu Loss of molecular oxygen from the hydrozonide and subsequent recombination of the resulting ion pair would lead to a hemiaminal-like intermediate. In the case of the N-benzhydryl group, this intermediate is unstable and readily collapses, yielding the deprotected secondary amine (the azetidine) and benzophenone as a byproduct. The stability of the benzhydryl cation facilitates this cleavage process.

Mechanism of NBS/Br₂ Mediated Cleavage:

The deprotection of N-benzhydryl β-lactams using NBS and bromine is proposed to occur via a radical pathway initiated by light. lookchem.comresearchgate.net Bromine radicals are generated, which then abstract the hydrogen atom from the benzhydryl carbon. The resulting benzhydryl radical is then trapped by NBS to form a bromo-intermediate. This intermediate is unstable and, in the presence of water, hydrolyzes to form an N-benzhydrol intermediate. lookchem.com This hemiaminal species is then cleaved under acidic conditions (facilitated by the addition of p-toluenesulfonic acid in a subsequent step) to afford the deprotected β-lactam and benzophenone. lookchem.comresearchgate.net

Mechanism of Catalytic Transfer Hydrogenation:

In catalytic transfer hydrogenation, the metal catalyst facilitates the transfer of hydrogen from the donor molecule (e.g., isopropanol) to the substrate. The reaction likely proceeds through the coordination of the N-benzhydryl azetidine to the palladium catalyst surface. The hydrogen donor also coordinates to the metal, and hydrogen is transferred to the catalyst to form a palladium hydride species. This hydride then reductively cleaves the C-N bond of the benzhydryl group. This process, known as hydrogenolysis, results in the formation of the N-unsubstituted azetidine and diphenylmethane. The driving force for this reaction is the formation of a more stable aromatic system and the release of the sterically bulky benzhydryl group.

Synthesis and Characterization of 1 Benzhydryl 3 Methoxymethylene Azetidine Derivatives and Analogues

Systematic Derivatization Strategies for Azetidine (B1206935) Scaffolds

The derivatization of the 1-benzhydryl-3-(methoxymethylene)azetidine scaffold can be systematically approached by targeting three primary locations: the azetidine nitrogen, the exocyclic methylene (B1212753) group, and the peripheral benzhydryl moiety.

The nitrogen atom of the azetidine ring is a key handle for introducing structural diversity. While the N-benzhydryl group is often used as a protecting group during initial synthesis, its removal opens the door to a wide array of functionalizations. The synthesis of azetidines with an unprotected N-H group is a valuable strategy, as it provides the flexibility to add various substituents to the nitrogen or to leave it unsubstituted. technologynetworks.com

Strategies for modification at the nitrogen atom typically involve a two-step process:

N-Debenzhydrylation: The benzhydryl group can be cleaved under specific conditions, such as catalytic hydrogenation, to yield the secondary amine (an NH-azetidine). This deprotected intermediate is crucial for subsequent diversification.

N-Functionalization: The resulting NH-azetidine can undergo a variety of standard amine reactions.

N-Alkylation: Reaction with alkyl halides or other electrophiles introduces new alkyl or functionalized alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction introduces more complex N-substituents.

The choice of substituent on the nitrogen atom can significantly influence the molecule's properties. For instance, installing an electron-withdrawing group like a tert-butoxycarbonyl (Boc) or tert-butylsulfonyl (Bus) group can facilitate exclusive α-lithiation for further functionalization at the C2 position. uniba.it

| Reaction Type | Reagents and Conditions | Product Class | Purpose |

| N-Debenzhydrylation | H₂, Pd/C | Secondary Amine (NH-Azetidine) | Deprotection for further functionalization. |

| N-Alkylation | R-X (Alkyl Halide), Base | Tertiary Amine | Introduce alkyl diversity. |

| N-Acylation | RCOCl (Acyl Chloride), Base | Amide | Introduce amide functionality. |

| N-Sulfonylation | RSO₂Cl (Sulfonyl Chloride), Base | Sulfonamide | Introduce sulfonamide group. |

The exocyclic methoxymethylene group [=C(H)OCH₃] presents a reactive site for introducing substituents at the C3-position of the azetidine ring. The carbon-carbon double bond can participate in several types of addition reactions.

Aza-Michael Addition: Analogous systems, such as methyl 2-(azetidin-3-ylidene)acetates, readily undergo aza-Michael addition with various NH-heterocycles. nih.gov This suggests that the exocyclic double bond in 1-benzhydryl-3-(methoxymethylene)azetidine could react with nucleophiles, leading to the formation of a new C-N or C-C bond at the C3-position and a CH₂(OCH₃) group at the former exocyclic carbon.

Hydrogenation: Catalytic hydrogenation can reduce the double bond, yielding the corresponding 3-(methoxymethyl)azetidine (B3030679) derivative. This reaction converts the planar sp² center into a stereogenic sp³ center, often with high stereoselectivity. nih.gov

Cycloaddition Reactions: The electron-rich nature of the enol ether double bond could allow it to participate in cycloaddition reactions, providing access to more complex, spirocyclic, or fused-ring systems.

Radical Coupling: Iron-catalyzed C-C coupling reactions have been successfully performed on methylene azetidines, demonstrating that radical additions can forge new bonds at this position, including the creation of challenging quaternary carbon centers. nih.gov

| Reaction Type | Reagents and Conditions | Resulting Moiety at C3 | Key Feature |

| Aza-Michael Addition | NH-Heterocycle, Base | 3-(Heterocyclyl)-3-(methoxymethyl) | Forms new C-N bond at C3. nih.gov |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd, Pt) | 3-(Methoxymethyl) | Saturates the double bond, creates stereocenter. nih.gov |

| Radical Coupling | Radical Source, Fe-catalyst | 3-Alkyl-3-(methoxymethyl) | Forms new C-C bond, can create quaternary center. nih.gov |

The two phenyl rings of the N-benzhydryl group offer sites for remote functionalization, which can be used to modulate properties such as solubility, metabolic stability, and receptor interaction without altering the core azetidine structure. This is a common strategy in drug discovery. mdpi.com

Electrophilic Aromatic Substitution: The phenyl rings can be functionalized via standard electrophilic aromatic substitution reactions like halogenation, nitration, or Friedel-Crafts acylation/alkylation, typically on the para positions.

Use of Substituted Starting Materials: A more direct approach is to synthesize the azetidine derivatives starting from an already functionalized benzhydryl amine. For example, using bis(4-chlorophenyl)methanamine in the initial synthesis directly yields derivatives with chlorine atoms on each phenyl ring. google.comgoogle.com This approach avoids potential side reactions on the sensitive azetidine core.

The benzhydrylpiperazine scaffold, a related privileged structure, has been successfully optimized through such modifications to develop potent receptor modulators, highlighting the utility of functionalizing these phenyl rings. nih.gov Manganese-catalyzed reactions have also been shown to functionalize bulky benzhydryl groups in other molecular contexts. acs.org

Stereochemical Control and the Introduction of Chiral Centers in Azetidine Derivatives

The synthesis of specific stereoisomers is critical in medicinal chemistry. For azetidine derivatives, stereochemical control can be exerted during the formation of the ring or in subsequent functionalization steps.

Chiral Starting Materials: A common strategy involves using enantiomerically pure starting materials. For example, the synthesis of chiral azetidines can commence from readily available chiral sources like diethyl-L-tartrate or (R)-phenylglycinol. nih.govresearchgate.net

Chiral Auxiliaries: The use of a chiral auxiliary, such as a tert-butanesulfinamide, can direct the stereochemical outcome of key bond-forming reactions. This approach has been used to generate chiral C2-substituted azetidines with high diastereoselectivity. acs.org The auxiliary is typically removed in a later step.

Asymmetric Catalysis: Asymmetric hydrogenation of prochiral azetinyl-carboxylic acids using chiral ruthenium or palladium complexes is an effective method for producing enantioenriched azetidine carboxylic acids. acs.org

Substrate-Controlled Diastereoselectivity: The existing stereocenters in a molecule can direct the stereochemistry of newly formed centers. For instance, the alkylation of an imine derived from 1-benzhydryl-2-methoxymethylazetidin-3-one proceeds with cis stereochemistry between the substituents at C-2 and C-4, controlled by the existing C-2 stereocenter. researchgate.net Similarly, a [3+1] ring expansion of bicyclic methylene aziridines can efficiently transfer chirality from the starting material to the highly substituted azetidine product with excellent stereoselectivity. nih.gov

These methods allow for the precise synthesis of azetidine derivatives with defined stereochemistry at C2, C3, and C4, which is essential for studying their biological activity. nih.govnih.gov

Spectroscopic Analysis and Structural Elucidation Methodologies

The definitive identification and structural confirmation of synthesized 1-benzhydryl-3-(methoxymethylene)azetidine derivatives rely heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

NMR spectroscopy is the most powerful tool for elucidating the structure and stereochemistry of azetidine derivatives.

¹H NMR: Proton NMR provides crucial information about the electronic environment and connectivity of protons. For the azetidine ring, the methylene protons often appear as complex multiplets or distinct doublets due to diastereotopicity. nih.gov The coupling constants (J-values) between adjacent protons on the ring are highly diagnostic of their relative stereochemistry. Generally, trans protons exhibit smaller coupling constants (J_trans ≈ 5.8–7.9 Hz) compared to cis protons (J_cis ≈ 8.4–8.9 Hz). ipb.pt The protons of the benzhydryl group and the methoxymethylene moiety will have characteristic chemical shifts.

¹³C NMR: Carbon NMR complements the proton data by showing the chemical shifts of all carbon atoms. The carbons of the strained azetidine ring typically resonate at specific regions, and the shifts are sensitive to the nature of the substituents. nih.gov For example, in a 3-(pyrazol-1-yl)azetidine derivative, the pyrazole (B372694) carbons appeared at δ 106.0 (C-4′), 127.8 (C-5′), and 140.0 (C-3′) ppm. nih.gov

2D NMR Techniques: Two-dimensional NMR experiments are essential for unambiguous assignment of signals and for determining complex structures.

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, revealing which protons are spin-coupled and thus adjacent in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of proton signals to their corresponding carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the carbon skeleton and identifying connections across quaternary carbons or heteroatoms. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. They are particularly critical for determining relative stereochemistry, as correlations are observed between protons that are close in space, regardless of whether they are bonded. This is a standard method for confirming cis/trans configurations in azetidine rings. ipb.ptresearchgate.net

| NMR Experiment | Information Provided | Application for Azetidine Derivatives |

| ¹H NMR | Proton chemical shifts and coupling constants (J) | Determine electronic environment and connectivity; J-values distinguish cis/trans isomers. ipb.pt |

| ¹³C NMR | Carbon chemical shifts | Identify all unique carbon environments in the molecule. nih.gov |

| COSY | ¹H-¹H spin-spin coupling | Establish proton connectivity within the azetidine and substituent groups. |

| HSQC | Direct ¹H-¹³C correlations | Assign protons to their directly attached carbons. nih.gov |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirm the overall carbon framework and connections across heteroatoms. nih.gov |

| NOESY/ROESY | ¹H-¹H through-space correlations | Determine relative stereochemistry by identifying protons that are close in 3D space. ipb.ptresearchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For 1-Benzhydryl-3-(methoxymethylene)azetidine (C₁₈H₂₁NO), the expected exact mass can be calculated. This experimental value, when compared to the theoretical mass, would either confirm or refute the compound's proposed elemental formula.

While specific HRMS data for 1-Benzhydryl-3-(methoxymethylene)azetidine is not found in surveyed literature, analysis of related N-benzhydryl azetidine derivatives suggests that electrospray ionization (ESI) would be a suitable method for generating the protonated molecule [M+H]⁺. The table below illustrates the kind of data that would be generated in such an analysis.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 1-Benzhydryl-3-(methoxymethylene)azetidine

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₈H₂₁NO |

| Theoretical Exact Mass (M) | 267.1623 g/mol |

| Ion | [M+H]⁺ |

| Calculated m/z | 268.1696 |

| Measured m/z | Data not available |

| Mass Difference (ppm) | Data not available |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. The FT-IR spectrum of 1-Benzhydryl-3-(methoxymethylene)azetidine would be expected to exhibit characteristic absorption bands corresponding to its structural features.

Although a specific spectrum for this compound is not available, the analysis of related azetidine structures allows for the prediction of key spectral features. For instance, the spectrum would likely show C-H stretching vibrations from the aromatic benzhydryl group and the aliphatic azetidine ring, as well as a prominent C=C stretching frequency for the exocyclic double bond and C-O stretching from the methoxy (B1213986) group.

Table 2: Predicted Characteristic FT-IR Absorption Bands for 1-Benzhydryl-3-(methoxymethylene)azetidine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C=C (alkene) | Stretching | ~1650 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (ether) | Stretching | 1250-1050 |

| C-N (amine) | Stretching | 1250-1020 |

X-ray Crystallography for Definitive Structural Assignment and Conformational Analysis

Currently, there are no published crystal structures for 1-Benzhydryl-3-(methoxymethylene)azetidine. Research on other N-benzhydryl substituted heterocyclic compounds has shown that the benzhydryl group can significantly influence the crystal packing due to steric hindrance and potential for intermolecular interactions. researchgate.net A crystallographic study of the title compound would provide crucial data, as outlined in the hypothetical table below.

Table 3: Hypothetical X-ray Crystallographic Data for 1-Benzhydryl-3-(methoxymethylene)azetidine

| Parameter | Expected Information |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Bond Lengths (e.g., C=C, C-O, C-N) | Data not available |

| Bond Angles (e.g., C-N-C in azetidine ring) | Data not available |

| Torsion Angles | Data not available |

Structure Reactivity and Structure Property Relationships in 1 Benzhydryl 3 Methoxymethylene Azetidine Chemistry

Impact of Substituent Effects on Azetidine (B1206935) Reactivity

The reactivity of the azetidine ring in 1-benzhydryl-3-(methoxymethylene)azetidine is significantly influenced by the electronic and steric nature of its substituents: the bulky N-benzhydryl group and the C-3 methoxymethylene group.

The N-benzhydryl group is a large, sterically demanding substituent that also possesses electron-donating properties. This group plays a pivotal role in controlling the regioselectivity of reactions involving the azetidine ring. Research on related 2-arylazetidines has shown that the nature of the N-substituent is critical in directing lithiation reactions. When an electron-donating group like an alkyl or benzhydryl group is present on the nitrogen, it can act as a directing metalation group (DMG), promoting ortho-lithiation of an adjacent aryl ring. This directing ability is attributed to the coordinating capacity of the nitrogen atom. In the absence of an aryl group at C-2, the N-benzhydryl group's primary role is to sterically hinder the nitrogen atom, potentially influencing the approach of reagents. A recent study highlighted the importance of the benzhydryl group in orchestrating photochemical Norrish-Yang cyclizations and facilitating subsequent ring-opening reactions of azetidinols. youtube.com

The C-3 methoxymethylene group introduces both steric bulk and electronic effects at the C-3 position. The oxygen atom's lone pairs can influence the electron density within the ring and participate in chelation with metal catalysts. The exocyclic double bond introduces a site of unsaturation that can undergo various addition and cycloaddition reactions. The electron-donating nature of the methoxy (B1213986) group can modulate the reactivity of this double bond.

A study on the closely related 1-benzhydryl-2-methoxymethylazetidin-3-one by De Kimpe and coworkers provides valuable insights into substituent effects on reactivity. They investigated the regio- and stereoselective alkylation at the C-4 position. cedia.edu.ecresearchgate.netresearchgate.net Imination of the C-3 ketone, followed by alkylation under kinetic control, led to the formation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones. cedia.edu.ecresearchgate.netresearchgate.net This demonstrates that the substituents on the azetidine ring can direct the regiochemical outcome of reactions at adjacent positions.

Table 1: Regioselective Alkylation of a 1-Benzhydrylazetidin-3-one (B119530) Derivative

| Starting Material | Reagents | Major Product | Key Observation | Reference |

| 1-Benzhydryl-2-methoxymethylazetidin-3-one | 1. Imination 2. Alkylation (kinetic control) 3. Hydrolysis | 4-Alkyl-1-benzhydryl-2-methoxymethylazetidin-3-one | Alkylation occurs regioselectively at the C-4 position. | cedia.edu.ecresearchgate.netresearchgate.net |

Stereoelectronic Effects on Reaction Outcomes and Selectivity

Stereoelectronic effects, which involve the influence of orbital alignment on the transition state energies, are critical in determining the stereochemical course of reactions involving 1-benzhydryl-3-(methoxymethylene)azetidine.

In the aforementioned study by De Kimpe et al. on the alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-one, the substituents at C-2 and the newly introduced alkyl group at C-4 were found to have a cis stereochemistry. cedia.edu.ecresearchgate.netresearchgate.net This outcome is a direct consequence of stereoelectronic control during the alkylation step. The incoming electrophile (alkyl halide) approaches the intermediate azaenolate from the less sterically hindered face, which is directed by the pre-existing stereochemistry of the C-2 substituent.

The reduction of the resulting 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones to the corresponding azetidin-3-ols also proceeds with high stereoselectivity, governed by the approach of the hydride reagent. The stereochemistry of these products was confirmed by single-crystal X-ray diffraction analysis. cedia.edu.ecresearchgate.net

Influence of Ring Strain on Bond Cleavage and Formation

Azetidines possess a significant amount of ring strain, estimated to be around 25.4 kcal/mol, which is a driving force for many of their characteristic reactions. rsc.org This strain is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.org This inherent strain makes the azetidine ring susceptible to cleavage under appropriate conditions, providing a powerful tool for synthetic transformations.

The presence of the N-benzhydryl group can influence the stability of the azetidine ring and its propensity for cleavage. In some cases, the bulk of the N-substituent can exacerbate ring strain, while in others, it can provide kinetic stability by sterically shielding the ring from attack.

Ring-opening reactions of azetidines can be triggered by various reagents and conditions. For example, N-acylazetidines can undergo reductive C-N σ-bond cleavage under transition-metal-free conditions, a reaction driven by the release of ring strain. mdpi.com The benzhydryl group on the nitrogen of 1-benzhydryl-3-(methoxymethylene)azetidine could potentially be cleaved under reductive conditions. Furthermore, the N-N bonds of certain hydrazine (B178648) derivatives can be cleaved under photocatalytic conditions. nih.govnih.gov

A "build and release" strategy has been described where a benzhydryl-protecting group on an azetidine facilitates a photochemical cyclization, and the resulting strained intermediate readily undergoes ring-opening upon treatment with electrophiles. youtube.com This highlights how the interplay between a substituent (the benzhydryl group) and ring strain can be harnessed for complex molecule synthesis.

The inherent ring strain not only facilitates bond cleavage but also influences bond formation during the synthesis of the azetidine ring itself. Many synthetic routes to azetidines involve intramolecular cyclizations where the formation of the strained four-membered ring is a key step.

Table 2: Comparison of Ring Strain in Small Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity | Reference |

| Aziridine | 3 | 27.7 | High | rsc.org |

| Azetidine | 4 | 25.4 | Moderate | rsc.org |

| Pyrrolidine | 5 | 5.4 | Low | rsc.org |

This table illustrates that the considerable ring strain in azetidines is a key determinant of their reactivity, making them valuable intermediates that can undergo selective ring-opening reactions to afford more complex acyclic structures.

Applications of 1 Benzhydryl 3 Methoxymethylene Azetidine and Its Derivatives As Chemical Building Blocks and Scaffolds

Utilization in the Synthesis of Complex Heterocyclic Systems

The strained nature of the azetidine (B1206935) ring and the reactivity of the exocyclic double bond in 1-Benzhydryl-3-(methoxymethylene)azetidine and its analogs make them valuable precursors for the synthesis of more complex heterocyclic systems. These building blocks can undergo a variety of reactions, including cycloadditions and ring-expansion transformations, to generate novel fused and spirocyclic scaffolds.

While direct examples of cycloaddition reactions with 1-Benzhydryl-3-(methoxymethylene)azetidine are not extensively documented in publicly available research, the reactivity of analogous 3-methyleneazetidine derivatives suggests their potential in [3+2] and other cycloaddition reactions. For instance, the reaction of 3-methyleneazetidines with various dipoles can lead to the formation of spiro-heterocyclic systems where a five-membered ring is fused at the C3 position of the azetidine core.

Furthermore, the related compound, 1-Benzhydryl-3-azetidinone, serves as a key precursor to 1-Benzhydryl-3-(methoxymethylene)azetidine and has been utilized in the synthesis of various heterocyclic derivatives. chemimpex.comchemicalbook.com The transformation of the ketone to the methoxymethylene group opens up new avenues for constructing complex systems. For example, the double bond can potentially participate in ring-closing metathesis reactions to form bicyclic structures or undergo other pericyclic reactions to build intricate polycyclic frameworks.

The general synthetic utility of 3-substituted azetidines in creating diverse heterocyclic structures is well-established. researchgate.net The benzhydryl protecting group on the nitrogen atom offers stability and can be removed under specific conditions to allow for further functionalization of the azetidine nitrogen, thereby expanding the possibilities for creating a wide array of complex heterocyclic compounds.

Role as Intermediates in Multi-Step Organic Syntheses

The chemical functionality of 1-Benzhydryl-3-(methoxymethylene)azetidine and its derivatives positions them as crucial intermediates in multi-step organic syntheses. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, allowing for selective transformations at other parts of the molecule. This protecting group can be cleaved at a later stage of the synthesis to reveal the secondary amine for further reactions.

A key precursor, 1-Benzhydryl-3-azetidinone, is a widely used intermediate in the synthesis of various biologically active molecules. chemimpex.comchemicalbook.comottokemi.com The conversion of this ketone to the enol ether, 1-Benzhydryl-3-(methoxymethylene)azetidine, provides a versatile intermediate with a reactive exocyclic double bond. This double bond can be subjected to various transformations such as hydroboration-oxidation to yield a hydroxymethyl group, ozonolysis to generate a ketone, or epoxidation followed by ring-opening to introduce diverse functionalities at the C3 position.

For instance, aza-Michael additions to analogous systems like methyl 2-(azetidin-3-ylidene)acetates have been shown to be an effective method for introducing various nitrogen-based nucleophiles to the C3 position of the azetidine ring. nih.govmdpi.com This suggests that 1-Benzhydryl-3-(methoxymethylene)azetidine could similarly act as a Michael acceptor, allowing for the introduction of a wide range of substituents and the construction of highly functionalized azetidine derivatives as part of a larger synthetic sequence.

The following table illustrates the potential transformations of the methoxymethylene group, highlighting the role of the compound as a versatile intermediate.

| Starting Material | Reagent(s) | Product | Potential Subsequent Transformations |

| 1-Benzhydryl-3-(methoxymethylene)azetidine | 1. BH3-THF; 2. H2O2, NaOH | (1-Benzhydrylazetidin-3-yl)methanol | Oxidation, Esterification, Etherification |

| 1-Benzhydryl-3-(methoxymethylene)azetidine | O3; then Me2S | 1-Benzhydrylazetidin-3-one (B119530) | Wittig reaction, Grignard addition, Reductive amination |

| 1-Benzhydryl-3-(methoxymethylene)azetidine | m-CPBA | Spiro-epoxide | Ring-opening with various nucleophiles |

| 1-Benzhydryl-3-(methoxymethylene)azetidine | R2NH, base | 1-Benzhydryl-3-((dialkylamino)methyl)azetidine | Quaternization, further N-alkylation |

Contribution to Diversity-Oriented Synthesis Methodologies

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The unique three-dimensional architecture of the azetidine ring makes it an attractive scaffold for DOS. 1-Benzhydryl-3-(methoxymethylene)azetidine and its derivatives can serve as valuable starting points for generating libraries of compounds with diverse substitution patterns and stereochemistry.

The reactivity of the exocyclic double bond allows for the introduction of a wide range of chemical appendages. By employing a variety of reaction partners in, for example, Michael additions or cycloaddition reactions, a library of compounds with diverse substituents at the C3 position can be rapidly assembled.

Furthermore, the benzhydryl group on the nitrogen can be removed and replaced with a variety of other substituents, adding another dimension of diversity to the synthesized library. This approach allows for the systematic exploration of the chemical space around the azetidine core.

The general strategy for employing 3-substituted azetidines in DOS can be outlined as follows:

Scaffold Preparation: Synthesis of the core 1-Benzhydryl-3-(methoxymethylene)azetidine scaffold.

Appendage Diversity: Reaction of the methoxymethylene group with a diverse set of reagents to introduce a variety of functional groups at the C3 position.

Stereochemical Diversity: If applicable, employing stereoselective reactions to generate libraries of diastereomers or enantiomers.

Protecting Group Manipulation: Removal of the benzhydryl group and introduction of a diverse set of substituents on the azetidine nitrogen.

This systematic approach can lead to the generation of large and diverse libraries of azetidine-based compounds, which can then be screened for biological activity.

Precursors for Specialized Reagents or Materials in Organic Chemistry

While the primary focus of azetidine derivatives has been in medicinal chemistry, their unique structural and electronic properties also make them potential precursors for specialized reagents and materials in organic chemistry. The strained nature of the four-membered ring in 1-Benzhydryl-3-(methoxymethylene)azetidine can influence the reactivity of the exocyclic double bond and the lone pair of electrons on the nitrogen atom.

Although specific examples are not widely reported, one could envision the use of this compound or its derivatives as ligands for transition metal catalysis. The nitrogen atom of the azetidine ring can coordinate to a metal center, and the substituent at the C3 position could be designed to influence the steric and electronic properties of the resulting catalyst. For example, conversion of the methoxymethylene group to a phosphine-containing moiety could generate a novel bidentate P,N-ligand.

The potential applications in materials science are also an area for exploration. The incorporation of the rigid azetidine scaffold into polymer chains could impart unique properties to the resulting materials. The benzhydryl group could also influence the solubility and processing characteristics of such materials. Further research is needed to fully explore the potential of 1-Benzhydryl-3-(methoxymethylene)azetidine and its derivatives as precursors to novel reagents and materials.

Future Research Directions in 1 Benzhydryl 3 Methoxymethylene Azetidine Chemistry

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance safety. nih.gov Future research on 1-Benzhydryl-3-(methoxymethylene)azetidine should prioritize the development of more sustainable synthetic methodologies.

Current synthetic approaches to functionalized azetidines often involve multi-step sequences that may utilize hazardous reagents and solvents. nih.govnih.govmagtech.com.cn A key research direction would be the exploration of one-pot syntheses or tandem reactions to construct the 1-Benzhydryl-3-(methoxymethylene)azetidine core, thereby minimizing waste from intermediate purification steps. The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), has shown promise in the synthesis of other nitrogen heterocycles and could be adapted for this specific target. nih.gov

Furthermore, catalytic methods present a significant opportunity for greener synthesis. The development of novel catalysts, potentially based on earth-abundant metals, could enable more efficient and selective formation of the azetidine (B1206935) ring. organic-chemistry.orgacs.org For instance, palladium-catalyzed intramolecular C-H amination has been successfully used for the synthesis of other azetidine derivatives and could be a viable strategy. organic-chemistry.org Additionally, exploring biocatalytic or photocatalytic routes could offer milder reaction conditions and improved stereoselectivity, aligning with the goals of sustainable chemistry. sciencedaily.comresearchgate.net

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of azetidines is largely dictated by their ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.orgrsc.org This unique characteristic allows for a range of chemical transformations that are not readily accessible with other saturated heterocycles. For 1-Benzhydryl-3-(methoxymethylene)azetidine, future research should focus on leveraging its specific structural features to uncover novel reactivity.

The exocyclic double bond of the methoxymethylene group is a prime site for functionalization. Reactions such as hydrogenation, cycloadditions, or hydrofunctionalization could provide access to a diverse array of 3-substituted azetidines. The development of stereoselective transformations at this position would be particularly valuable for creating chiral building blocks.

The azetidine ring itself can undergo strain-driven ring-opening reactions. nih.govresearchgate.net Investigating the ring-opening of 1-Benzhydryl-3-(methoxymethylene)azetidine with various nucleophiles could yield highly functionalized acyclic amine derivatives. scholaris.ca Furthermore, the benzhydryl group, while often used as a protecting group, could potentially participate in or direct reactions on the azetidine ring. Recent advances in C(sp³)–H functionalization could be applied to the azetidine core, offering a direct route to more complex derivatives without the need for pre-functionalized starting materials. rsc.org The exploration of unprecedented transformations, such as skeletal rearrangements or novel cycloaddition reactions involving the azetidine ring, could significantly expand the synthetic utility of this compound. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. uc.ptspringerprofessional.denih.gov The application of these modern technologies to the synthesis of 1-Benzhydryl-3-(methoxymethylene)azetidine is a promising avenue for future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for managing exothermic reactions or handling unstable intermediates that may be involved in azetidine synthesis. springerprofessional.dedurham.ac.uk The development of a continuous flow process for the synthesis of 1-Benzhydryl-3-(methoxymethylene)azetidine could enable safer and more efficient production. acs.org Furthermore, multi-step sequences, including the formation of the azetidine ring and its subsequent functionalization, could be telescoped into a single continuous process, reducing manual handling and processing time. uc.ptnih.govscribd.com

Automated synthesis platforms, which can perform multiple reactions in parallel, would be invaluable for rapidly exploring the chemical space around 1-Benzhydryl-3-(methoxymethylene)azetidine. researchgate.netyoutube.comresearchgate.net By systematically varying reagents and reaction conditions, these platforms can accelerate the discovery of new derivatives with desirable properties. The integration of real-time reaction monitoring and data analysis would further enhance the efficiency of this process, enabling rapid optimization and the generation of large compound libraries for screening purposes.

Discovery of New Applications as Versatile Synthetic Intermediates

Functionalized azetidines are recognized as valuable building blocks in medicinal chemistry and materials science, often imparting favorable properties such as improved metabolic stability and solubility. nih.govnbinno.comenamine.netresearchgate.net A critical area of future research will be to unlock the potential of 1-Benzhydryl-3-(methoxymethylene)azetidine as a versatile synthetic intermediate.

The unique substitution pattern of this compound, with the bulky benzhydryl group and the reactive methoxymethylene moiety, makes it a potentially valuable precursor for a wide range of more complex molecules. The benzhydryl group can be removed under specific conditions to reveal a secondary amine, which can then be further functionalized. This, combined with the reactivity of the methoxymethylene group, allows for the introduction of diverse substituents at two key positions of the azetidine ring.

Future studies should aim to demonstrate the utility of 1-Benzhydryl-3-(methoxymethylene)azetidine in the synthesis of novel scaffolds for drug discovery. For example, it could serve as a key intermediate in the synthesis of new classes of enzyme inhibitors or receptor modulators. nih.govnih.gov Beyond pharmaceuticals, this compound could also find applications in the development of new materials, such as polymers or ligands for catalysis. The creation of a diverse library of derivatives from 1-Benzhydryl-3-(methoxymethylene)azetidine and the evaluation of their biological and material properties will be essential in realizing its full potential as a synthetic building block. bris.ac.ukresearchgate.netacs.org

Q & A

What are the critical handling and storage protocols for 1-Benzhydryl-3-(methoxymethylene)azetidine in laboratory settings?

Basic Question

Methodological Answer:

- Handling Precautions: Use nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust/aerosols .

- Storage: Store in a tightly sealed container at 2–8°C in a dry environment. Ensure secondary containment to prevent accidental spills .

- Waste Disposal: Collect residues in approved chemical waste containers and dispose via licensed hazardous waste services to avoid environmental contamination .

How is 1-Benzhydryl-3-(methoxymethylene)azetidine synthesized, and what are common intermediates?

Basic Question

Methodological Answer:

While direct synthesis data is limited, analogous azetidine derivatives are synthesized via:

- Key Step: Cyclization of tertiary amines with carbonyl compounds under catalytic conditions (e.g., using Pd or Cu catalysts).

- Intermediate Example: tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate, followed by functionalization with benzhydryl and methoxymethylene groups .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization for high-purity yields .

What pharmacological applications are associated with azetidine scaffolds like 1-Benzhydryl-3-(methoxymethylene)azetidine?

Advanced Question

Methodological Answer:

Azetidines are "privileged scaffolds" due to their rigidity and metabolic stability. Research applications include:

- Target Identification: Screen against GPCRs (e.g., muscarinic M4 receptor) using calcium flux assays or β-arrestin recruitment .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., benzhydryl groups) to optimize potency and selectivity. For example, spiro-pyrrolidine analogs may reduce clearance but require potency validation .

How stable is 1-Benzhydryl-3-(methoxymethylene)azetidine under varying experimental conditions?

Advanced Question

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Current SDS data lacks specifics but recommends storage at 2–8°C .

- Light Sensitivity: Perform accelerated degradation studies under UV/visible light (ICH Q1B guidelines) to identify photodegradants via HPLC-MS .

- pH Stability: Test solubility and stability in buffered solutions (pH 1–12) using NMR or LC-MS to detect hydrolysis products .

What strategies improve the pharmacokinetic profile of azetidine derivatives like this compound?

Advanced Question

Methodological Answer:

- Metabolic Stability: Introduce methyl groups at the 2-position of the azetidine ring to block oxidative metabolism (e.g., CYP450 enzymes). Validate via microsomal incubation assays .

- Solubility Enhancement: Formulate with cyclodextrins or co-solvents (e.g., PEG 400) and measure log P using shake-flask methods .

- Plasma Protein Binding: Use equilibrium dialysis to assess binding affinity and adjust substituents (e.g., polar groups) to reduce binding .

How should researchers design toxicity studies for this compound given limited toxicological data?

Advanced Question

Methodological Answer:

- Acute Toxicity: Follow OECD 423 guidelines for oral toxicity in rodents (dose range: 50–300 mg/kg), monitoring for respiratory irritation (H335) and organ damage .

- Genotoxicity: Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays to assess mutagenic potential .

- Repeat-Dose Toxicity: Administer subchronic doses (28-day) in rats, analyzing serum biomarkers (ALT, AST) and histopathology .

What analytical techniques are recommended for quantifying 1-Benzhydryl-3-(methoxymethylene)azetidine in complex matrices?

Basic/Advanced Question

Methodological Answer:

- Quantification: Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS (ESI+ mode) for high sensitivity. Validate linearity (R² > 0.99) and LOD/LOQ .

- Structural Confirmation: Employ ¹H/¹³C NMR (CDCl₃ as solvent) and high-resolution mass spectrometry (HRMS) for purity and identity verification .

How can researchers address the lack of solubility data for this compound in aqueous systems?

Basic Question

Methodological Answer:

- Experimental Determination: Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol. Use nephelometry for turbidity measurements .

- Computational Prediction: Apply Hansen solubility parameters or COSMO-RS models to estimate solubility in silico .

How do contradictions in SDS hazard data impact experimental design?

Advanced Question

Methodological Answer:

- Risk Mitigation: Assume worst-case scenarios (e.g., treat as Category 2A eye irritant despite conflicting classifications). Implement double-gloving and face shields .

- Data Reconciliation: Cross-reference GHS classifications from multiple SDS and consult regulatory databases (e.g., ECHA) for updates .

What in vitro models are suitable for studying this compound’s interactions with neuronal targets?

Advanced Question

Methodological Answer:

- Blood-Brain Barrier (BBB) Penetration: Use MDCK-MDR1 monolayers to measure permeability (Papp) and efflux ratios. Azetidines are historically BBB-permeable, as seen in neurotransmitter analogs .